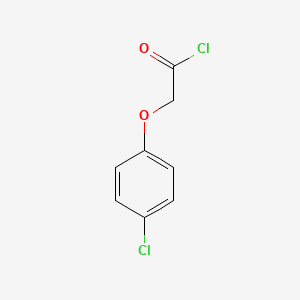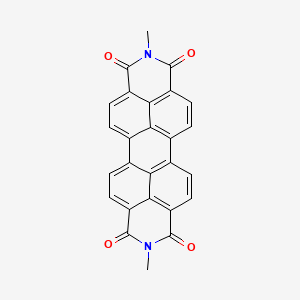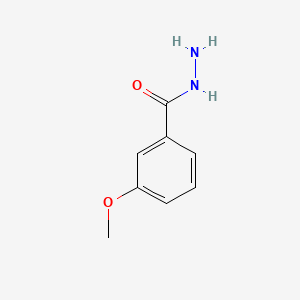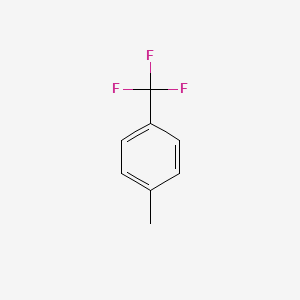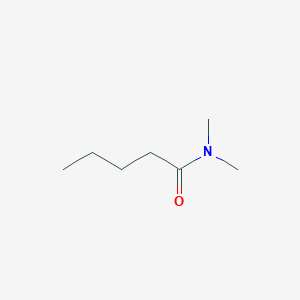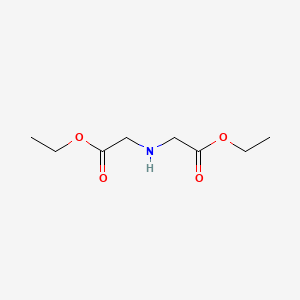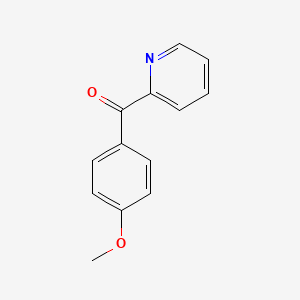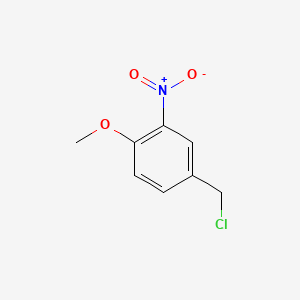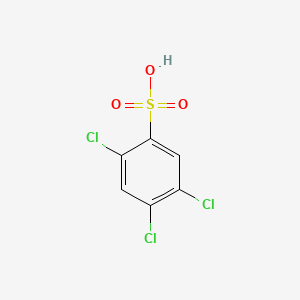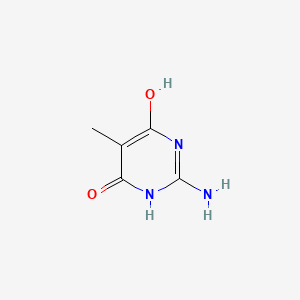
5-Chlorobenzofuran
Übersicht
Beschreibung
5-Chlorobenzofuran (5-CBF) is a chemical compound that is widely used in a variety of scientific and industrial applications. It is a versatile chemical that can be used in synthesis, as a reagent, and as a catalyst. 5-CBF is a colorless and odorless compound that is stable and non-toxic. It has a wide range of applications in both academia and industry, and is a valuable tool for scientists and engineers.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Chlorobenzofuran has been found to have potential anticancer activity . Benzofuran derivatives, including 5-Chlorobenzofuran, have been shown to have vital biological activities that can be used to design novel therapies with enhanced efficacy compared to conventional treatments .
A series of fourteen apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides . Each compound was then tested to evaluate its antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A) via cell viability assays .
Treatment of Chronic Diseases and Acute Infections
Benzofuran, a heterocyclic compound found naturally in plants and also obtained through synthetic reactions, has been shown to be effective in treating chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . In acute infections, benzofuran has shown anti-infective properties against microorganisms like viruses, bacteria, and parasites .
Wirkmechanismus
Target of Action
5-Chlorobenzofuran, a derivative of benzofuran, has been found to exhibit significant biological activities. Benzofuran derivatives have been reported to show extensive potential as antimicrobial agents . They have been found to be active against different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
It has been reported that benzofuran derivatives have potential anticancer activity . A series of apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides .
Action Environment
Exposure to environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolise drugs and other foreign chemicals .
Eigenschaften
IUPAC Name |
5-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJOPFBXUHIQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945819 | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzofuran | |
CAS RN |
23145-05-3 | |
| Record name | Benzofuran, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?
A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of 5-chlorobenzofuran derivatives. For instance, 5-chlorobenzofuran-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .
Q2: How does the structure of 5-chlorobenzofuran-2-carboxamide impact its antiproliferative activity?
A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of 5-chlorobenzofuran-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.
Q3: What are the potential molecular targets of 5-chlorobenzofuran-2-carboxamide derivatives in cancer cells?
A3: Research suggests that 5-chlorobenzofuran-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.
Q4: Are there any known applications of 5-chlorobenzofuran derivatives in the context of metabolic disorders?
A4: While not directly focused on 5-chlorobenzofuran, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl 5-chlorobenzofuran-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of 5-chlorobenzofuran derivatives in the context of metabolic disorders could be of interest.
Q5: What synthetic strategies are commonly employed to produce 5-chlorobenzofuran derivatives?
A5: Several methods are utilized to synthesize 5-chlorobenzofuran derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of 5-chlorobenzofuran-based compounds for biological evaluation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

